molecular formula C10H12N2O2 B1376499 (R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one CAS No. 796038-22-7

(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

Cat. No. B1376499
CAS RN: 796038-22-7
M. Wt: 192.21 g/mol
InChI Key: WGQRJYAYYNVCJS-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one, also known as R-AMBO, is a synthetic organic compound that has been studied for its potential applications in the field of medicinal chemistry. R-AMBO has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. It has been used in laboratory experiments to study the mechanisms of action of various drugs, as well as to evaluate the efficacy of certain treatments. Furthermore, its unique structure has made it a promising candidate for developing novel therapeutic agents.

Scientific Research Applications

I have conducted a search for the scientific research applications of “®-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one”, also known as “(3R)-3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one”. However, the specific information regarding six to eight unique applications is not readily available in the search results. The available information suggests potential applications in the synthesis of novel benzo-fused N-heterocycles and as an inhibitor for certain kinases. Below are the details that could be gathered:

Inhibition Properties

GSK481: , which is related to the compound , is known as an inhibitor of receptor-interacting serine/threonine protein kinase 1 (RIP1 or RIPK1), blocking autophosphorylation with high selectivity over other kinases .

Synthesis of Benzo-fused N-heterocycles

A biomass-involved strategy has been established for the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones, which are related to the compound you’re interested in. This method allows for the assembly of novel and diversified benzo-fused N-heterocycles .

Potential Pharmaceutical Applications

There is a mention of crystalline forms of a similar compound being explored for their unique characteristics and applications in treating RIPK1-mediated diseases .

properties

IUPAC Name

(3R)-3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13/h2-5,7H,6,11H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQRJYAYYNVCJS-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OCC(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2OC[C@H](C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
Reactant of Route 2
(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
Reactant of Route 3
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(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
Reactant of Route 4
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(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
Reactant of Route 5
(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
Reactant of Route 6
(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

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